3-[1-(4-Bromoanilino)ethylidene]oxolan-2-one
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Overview
Description
3-[1-(4-Bromoanilino)ethylidene]oxolan-2-one is an organic compound with the molecular formula C11H10BrNO2 It is a derivative of oxolan-2-one, featuring a bromoanilino group attached to the ethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-Bromoanilino)ethylidene]oxolan-2-one typically involves the reaction of 4-bromoaniline with ethylidene oxolan-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used catalysts include acids or bases, and solvents such as ethanol or methanol are often employed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-Bromoanilino)ethylidene]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromoanilino group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted anilino derivatives.
Scientific Research Applications
3-[1-(4-Bromoanilino)ethylidene]oxolan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[1-(4-Bromoanilino)ethylidene]oxolan-2-one involves its interaction with specific molecular targets. The bromoanilino group can interact with enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate certain enzymes, affecting cellular processes such as proliferation, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
3-(1-Anilinoethylidene)oxolan-2-one: Similar structure but lacks the bromine atom.
3-(1-Hydroxyheptyl)oxolan-2-one: Contains a hydroxyheptyl group instead of the bromoanilino group.
3-(1-Trimethylsilyloxyethyl)oxolan-2-one: Features a trimethylsilyloxyethyl group.
Uniqueness
3-[1-(4-Bromoanilino)ethylidene]oxolan-2-one is unique due to the presence of the bromoanilino group, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
918448-99-4 |
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Molecular Formula |
C12H12BrNO2 |
Molecular Weight |
282.13 g/mol |
IUPAC Name |
3-[1-(4-bromoanilino)ethylidene]oxolan-2-one |
InChI |
InChI=1S/C12H12BrNO2/c1-8(11-6-7-16-12(11)15)14-10-4-2-9(13)3-5-10/h2-5,14H,6-7H2,1H3 |
InChI Key |
WBBIEUBUTCEWDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CCOC1=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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